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Compound of Interest

Compound Name:
1-(6-Aminopyrimidin-4-yl)azetidin-

3-ol

CAS No.: 1365992-06-8

Cat. No.: B1375409 Get Quote

Executive Summary
The aminopyrimidine scaffold represents a privileged structure in kinase inhibitor development

(e.g., Imatinib, Dasatinib). However, its utility is frequently compromised by poor aqueous

solubility, classified often as BCS Class II or IV. This guide provides a comparative technical

analysis of aminopyrimidine solubility, focusing on the interplay between crystal lattice energy

and solvation thermodynamics. We present validated experimental protocols for

thermodynamic solubility assessment and offer data-driven strategies for structural

optimization.

Structural Basis of Solubility: The "Brick Dust"
Challenge
To optimize solubility, one must first understand the molecular origins of insolubility in this class.

Aminopyrimidines typically exhibit "Brick Dust" behavior—high melting points (>200°C) and low

aqueous solubility—driven by strong intermolecular interactions rather than high lipophilicity

alone.

The Lattice Energy Trap
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The 2-aminopyrimidine core is planar. The exocyclic amine acts as a hydrogen bond donor,

while the ring nitrogens act as acceptors. In the solid state, this facilitates the formation of

robust centrosymmetric dimers or ribbons.

Mechanism: High lattice energy (

) opposes dissolution.

Observation: Unsubstituted aminopyrimidines often show solubility

despite moderate LogP.

The pKa Critical Node
The pyridine-like nitrogen (N1/N3) typically has a pKa between 3.0 and 5.0.

pH < pKa: Protonation disrupts the planar crystal packing and increases solvation enthalpy,

drastically improving solubility.

pH > pKa: The molecule exists as a neutral free base, reverting to its insoluble, lattice-stable

form.

Comparative Case Study: Imatinib vs. Dasatinib[1]
[2][3]
The following data illustrates how structural modifications and salt forms alter the solubility

profile of aminopyrimidine derivatives.

Table 1: Physicochemical Profile Comparison
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Feature Imatinib (Mesylate)
Dasatinib
(Monohydrate)

Structural Insight

Core Scaffold 2-Aminopyrimidine

2-

Aminothiazole/pyrimidi

ne

Dasatinib is more

lipophilic (LogP ~2.7).

Solubilizing Group N-methylpiperazine
Hydroxyethyl-

piperazine

Piperazine is crucial

for lysosomal trapping

and solubility.

pKa (Basic)
~8.1 (Piperazine),

~3.7 (Py)
6.8, 3.1

Imatinib is more

ionized at

physiological pH.

Solubility (pH 1.0) > 100 mg/mL ~49.6 mg/mL

Both highly soluble

when fully protonated.

[1]

Solubility (pH 6.8) ~0.2 mg/mL < 0.001 mg/mL

Rapid precipitation of

Dasatinib at intestinal

pH.

Classification BCS Class II BCS Class II
Permeability limited

vs. Solubility limited.

Data synthesized from Bristol-Myers Squibb and Novartis publications [1, 2].[2]

Experimental Protocol: Thermodynamic Solubility
(Shake-Flask)
Objective: Determine the equilibrium solubility of a solid compound in a specific solvent at a

defined temperature. This protocol is superior to kinetic (precipitation) methods for formulation

development.

Reagents & Equipment
Buffer Systems: 0.1N HCl (pH 1.0), Phosphate buffer (pH 6.8), FaSSIF (biorelevant media).
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Vessels: Chemically inert glass vials (borosilicate).

Agitation: Orbital shaker with temperature control (

).

Separation: PVDF Syringe filters (0.22

) or Ultracentrifugation (for colloids).

Step-by-Step Workflow
Saturation: Add excess solid compound (approx. 2-5 mg) to 1 mL of buffer. Visual presence

of solid is mandatory.

Equilibration: Agitate for 24–48 hours. Note: Aminopyrimidines may form gels; ensure free-

flowing suspension.

pH Check: Measure pH at the end of incubation. Dissolved basic drugs can shift buffer pH.

Separation: Centrifuge at 10,000 rpm for 10 min or filter. Critical: Saturate filter with 200

of filtrate first to prevent drug adsorption.

Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Screening Workflow
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Figure 1: Standardized thermodynamic solubility workflow (OECD 105 adapted) ensuring

equilibrium conditions.

Optimization Strategies: Engineering the Scaffold
When a lead aminopyrimidine shows poor solubility (< 10

), the following structural modifications are validated to disrupt crystal packing or enhance
solvation.

Strategic Substitutions
Solubilizing Tails: Introduction of flexible, polar groups (morpholine, N-methyl piperazine) at

the C4 or C6 position. This introduces entropy (floppiness) and breaks planar stacking.

Ortho-Substitution: Placing a group (e.g., Methyl, Cl) ortho to the amino linkage forces the

rings to twist out of coplanarity, reducing lattice energy (

).

Salt Selection Logic
For aminopyrimidines (Weak Bases):

Mesylate (Methanesulfonate): Often preferred (e.g., Imatinib) because it breaks the strong H-

bond network of the free base more effectively than Cl-.

HCl: Common, but risk of "Common Ion Effect" in the stomach (high Cl- concentration) which

can suppress solubility in vivo.

Visualization: SAR Decision Tree
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Figure 2: Decision matrix for structural optimization based on physicochemical properties.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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